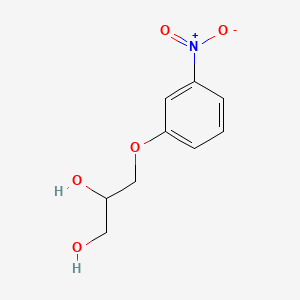

3-(m-Nitrophenoxy)-1,2-propanediol

Beschreibung

3-(m-Nitrophenoxy)-1,2-propanediol is a substituted 1,2-propanediol derivative characterized by a meta-nitrophenoxy group (-O-C₆H₄-NO₂) attached to the third carbon of the propanediol backbone.

1,2-propanediol (propylene glycol) is a versatile industrial compound used as a solvent, antifreeze, and food additive (E1520) due to its low toxicity and biodegradability .

Eigenschaften

IUPAC Name |

3-(3-nitrophenoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c11-5-8(12)6-15-9-3-1-2-7(4-9)10(13)14/h1-4,8,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYXCTLKGAOVHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(CO)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90981854 | |

| Record name | 3-(3-Nitrophenoxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90981854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63991-99-1 | |

| Record name | 1,2-Propanediol, 3-(m-nitrophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063991991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Nitrophenoxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90981854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(m-Nitrophenoxy)-1,2-propanediol typically involves the reaction of m-nitrophenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which subsequently undergoes ring-opening to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the epoxide ring.

Industrial Production Methods

Industrial production of 3-(m-Nitrophenoxy)-1,2-propanediol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-(m-Nitrophenoxy)-1,2-propanediol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the 1,2-propanediol moiety can be oxidized to form carbonyl compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products

Oxidation: Oxidation of the hydroxyl groups can yield aldehydes or ketones.

Reduction: Reduction of the nitro group results in the formation of an amino group.

Substitution: Substitution reactions on the phenoxy ring can introduce various functional groups, depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Intermediate in Organic Synthesis

- 3-(m-Nitrophenoxy)-1,2-propanediol serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions typical of both alcohols and aromatic compounds, making it versatile for synthetic organic chemistry applications.

- The compound can be synthesized through nucleophilic substitution reactions, commonly involving the reaction of m-nitrophenol with epichlorohydrin or propylene oxide in the presence of a base such as sodium hydroxide.

2. Polymer Production

- This compound is also utilized in the production of polymers and resins. Its reactive functional groups can be incorporated into polymer chains, enhancing the properties of the resulting materials.

Biological Applications

1. Enzyme Inhibition Studies

- In biological research, 3-(m-Nitrophenoxy)-1,2-propanediol can be used as a probe for studying enzyme inhibition. The nitro group may interact with enzyme active sites, providing insights into biochemical pathways and mechanisms of action.

2. Pharmaceutical Development

- The compound has potential applications as a precursor or intermediate in the synthesis of bioactive compounds, contributing to drug discovery and development processes. Its unique structural characteristics may lead to the discovery of new therapeutic agents.

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of specific enzymes, 3-(m-Nitrophenoxy)-1,2-propanediol was tested for its ability to block substrate access at active sites. Results indicated significant inhibition rates, suggesting its potential as a lead compound for developing enzyme inhibitors.

Case Study 2: Polymer Synthesis

Research demonstrated that incorporating 3-(m-Nitrophenoxy)-1,2-propanediol into polymer formulations resulted in improved thermal stability and mechanical properties. This study highlighted its utility in advancing material science applications.

Comparison with Related Compounds

| Compound Name | Structure Characteristics | Applications |

|---|---|---|

| 3-Nitrophenol | Lacks propanediol moiety | Organic synthesis |

| 1,2-Bis(m-nitrophenoxy)ethane | Contains two m-nitrophenoxy groups | Potential drug candidates |

| 3-(p-Nitrophenoxy)-1,2-propanediol | Similar structure but with para nitro group | Similar applications as above |

Wirkmechanismus

The mechanism of action of 3-(m-Nitrophenoxy)-1,2-propanediol depends on its specific application. For instance, if used as an enzyme inhibitor, the compound may interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-(m-Nitrophenoxy)-1,2-propanediol with structurally related 1,2-propanediol derivatives:

Key Differences in Physicochemical Properties

- Reactivity: The nitro group (-NO₂) in 3-(m-Nitrophenoxy)-1,2-propanediol confers electron-withdrawing effects, increasing susceptibility to reduction or nucleophilic substitution compared to methoxy (-OCH₃) or alkylamino (-N(C₂H₅)₂) substituents .

- Solubility: Chlorophenoxy and nitrophenoxy derivatives exhibit lower water solubility than parent 1,2-propanediol due to hydrophobic aromatic rings .

- Thermal Stability : Nitroaromatic compounds often decompose at elevated temperatures, limiting their use in high-temperature applications compared to sulfur or ether analogs .

Biologische Aktivität

3-(m-Nitrophenoxy)-1,2-propanediol is a compound that has garnered attention for its potential biological activities and applications in pharmaceuticals. This article aims to delve into the biological activity of this compound, summarizing relevant research findings, case studies, and data that highlight its significance in various fields.

3-(m-Nitrophenoxy)-1,2-propanediol is characterized by the following properties:

- Molecular Formula : C_10H_13N_O_4

- Molecular Weight : 213.22 g/mol

- Melting Point : 95-97 °C

- Boiling Point : Not specified in the available literature

These properties suggest that the compound is a stable organic molecule suitable for various applications in chemical synthesis and biological research .

Pharmacological Potential

The compound has been identified as a precursor or intermediate in the synthesis of bioactive compounds, indicating its potential role in drug development . Its nitrophenoxy group may contribute to its interaction with biological targets, enhancing its pharmacological profile.

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety of 3-(m-Nitrophenoxy)-1,2-propanediol. In one study involving Sprague-Dawley rats, acute oral toxicity was evaluated with doses ranging from 1000 mg/kg to 2000 mg/kg. The results indicated that while significant adverse effects were observed at higher doses (2000 mg/kg), no mortality occurred at 1000 mg/kg, suggesting a threshold for safety .

Irritation Studies

Further assessments of irritation potential showed that the compound was non-irritant when applied to rabbit skin and eyes at specified concentrations. A study using a 1% suspension demonstrated no significant irritation after application . This non-irritant property is favorable for its use in pharmaceutical formulations.

Synthesis and Applications

A notable application of 3-(m-Nitrophenoxy)-1,2-propanediol is in the synthesis of chiral intermediates for drug development. Research has shown that it can be used as a resolving agent in optical resolutions, enhancing the efficiency of synthesizing enantiomerically pure compounds .

Enzymatic Synthesis

Studies have explored enzymatic pathways utilizing this compound as a substrate or intermediate. For instance, its use in synthesizing various chiral drugs emphasizes its importance in modern pharmaceutical chemistry .

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.